Indomethacin Sodium Trihydrate, like other NSAIDs, primarily exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever []. By inhibiting COX enzymes, Indomethacin Sodium Trihydrate reduces the production of prostaglandins, thereby mitigating inflammation and associated symptoms.
One study [] highlights that Indomethacin Sodium Trihydrate might also influence protein metabolism, specifically in the context of liver dysfunction. This research suggests a potential role of Indomethacin Sodium Trihydrate in modulating the acute phase response, potentially by reducing plasma amino acid oxidation and influencing the levels of specific acute phase proteins.
Research suggests that Indomethacin Sodium Trihydrate might play a role in modulating protein metabolism, particularly in the context of liver dysfunction []. This opens avenues for further investigation into the drug's potential impact on metabolic pathways and its interaction with liver function.
Studies exploring the visual compatibility of Indomethacin Sodium Trihydrate with other drugs commonly administered to neonates [] underscore its utility in ensuring safe and effective drug delivery in vulnerable populations.
Research on the stability of Indomethacin Sodium Trihydrate in various solutions and storage conditions [, ] provides crucial information for optimizing drug formulations and ensuring its efficacy over time. This research is vital for developing reliable pharmaceutical products.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6